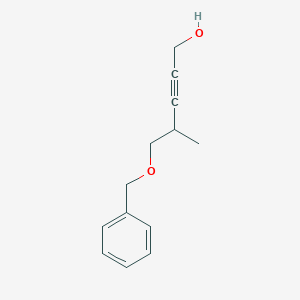
5-(Benzyloxy)-4-methylpent-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is an organic compound characterized by a benzyloxy group attached to a pentynol backbone. This compound is of interest due to its unique structure, which combines an alkyne, alcohol, and benzyloxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol typically involves the following steps:
Alkylation: The starting material, 4-methylpent-2-yn-1-ol, undergoes alkylation with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the benzyloxy group.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-4-methylpent-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with Pd/C, or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzyloxy)-4-methylpent-2-yn-1-one or 5-(Benzyloxy)-4-methylpent-2-ynoic acid.
Reduction: 5-(Benzyloxy)-4-methylpent-2-en-1-ol or 5-(Benzyloxy)-4-methylpentane-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Benzyloxy)-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol depends on the specific reactions it undergoes. For example:
Oxidation: The alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms.
Substitution: The benzyloxy group is replaced by a nucleophile, involving the breaking and forming of covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and hydroxyl group on a benzaldehyde backbone.
5-Benzyloxyindole: Contains a benzyloxy group attached to an indole ring.
5-Benzyloxy-4-methylpent-2-en-1-ol: Similar structure but with an alkene instead of an alkyne.
Uniqueness
5-(Benzyloxy)-4-methylpent-2-yn-1-ol is unique due to the presence of both an alkyne and benzyloxy group, which allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propriétés
Numéro CAS |
922721-64-0 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-methyl-5-phenylmethoxypent-2-yn-1-ol |
InChI |
InChI=1S/C13H16O2/c1-12(6-5-9-14)10-15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,9-11H2,1H3 |
Clé InChI |
HBUOKUXQFXVMLD-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
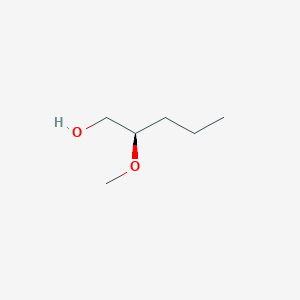

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
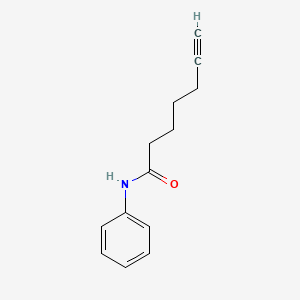
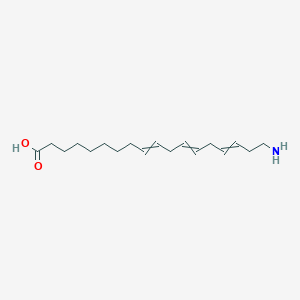
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
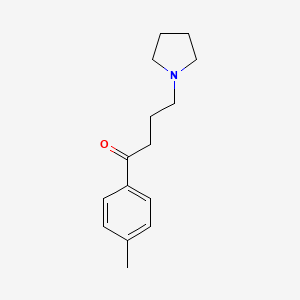
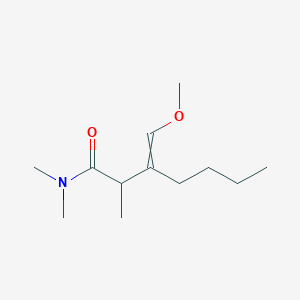
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
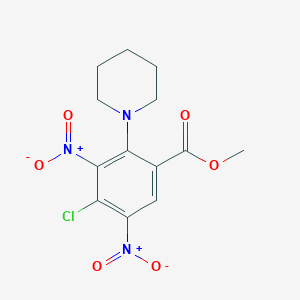
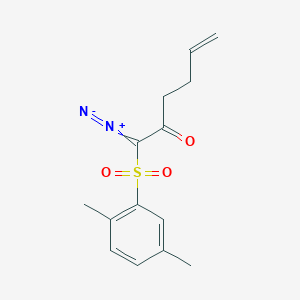
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
